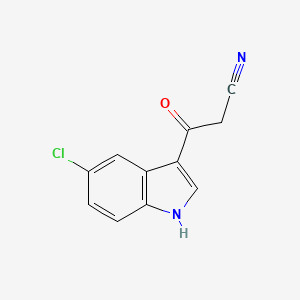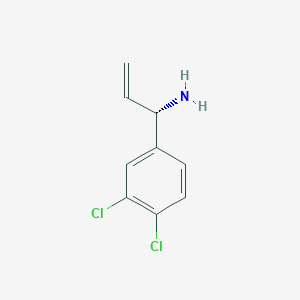
(2S)-2-(2-Anthryl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Anthryl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring substituted with an anthracene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Anthryl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracene and pyrrolidine.
Formation of Intermediate: The anthracene is functionalized to introduce a reactive group, such as a halide or a boronic acid.
Coupling Reaction: The functionalized anthracene is then coupled with pyrrolidine using a suitable catalyst, such as palladium, under specific reaction conditions (e.g., temperature, solvent, and time).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of automated reactors.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2-Anthryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can modify the pyrrolidine ring or the anthracene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of (2S)-2-(2-Anthryl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The anthracene moiety can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds or ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-(2-Naphthyl)pyrrolidine: Similar structure with a naphthalene moiety instead of anthracene.
(2S)-2-(Phenyl)pyrrolidine: Contains a phenyl group instead of anthracene.
(2S)-2-(2-Fluorenyl)pyrrolidine: Features a fluorenyl group instead of anthracene.
Uniqueness
(2S)-2-(2-Anthryl)pyrrolidine is unique due to the presence of the anthracene moiety, which imparts distinct electronic and steric properties
Eigenschaften
Molekularformel |
C18H17N |
|---|---|
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
(2S)-2-anthracen-2-ylpyrrolidine |
InChI |
InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2/t18-/m0/s1 |
InChI-Schlüssel |
ALRGYZKVVXVRCO-SFHVURJKSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Kanonische SMILES |
C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (5S,10R)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13048517.png)
![(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl](/img/structure/B13048525.png)











![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
